Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked butanoate ester (C₄H₇O₂S). While its exact biological activity remains uncharacterized in the provided evidence, analogs with similar scaffolds demonstrate applications in medicinal chemistry, such as kinase inhibition and epigenetic modulation .
Properties
IUPAC Name |
methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-11(15(21)22-2)23-13-7-6-12-17-18-14(20(12)19-13)10-5-4-8-16-9-10/h4-9,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDWVRPNBNWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized to introduce the pyridine and butanoate groups.
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Thioether Formation: The core structure is then reacted with a thiol compound to introduce the thioether linkage.
Esterification: Finally, the ester group is introduced through a reaction with butanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia or amines for amide formation, lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects is primarily through its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and selected analogs:
Analysis of Substituent Effects
- Position 3 Modifications: The pyridin-3-yl group in the target compound (vs. methyl in Lin28-1632 or methoxy in AZD5153) may enhance π-π stacking interactions in biological targets. Pyridine’s basicity could improve water solubility compared to non-polar substituents . Bulky groups (e.g., difluoro-indazole in vebreltinib) are linked to selective kinase inhibition, suggesting the target’s pyridinyl group might favor distinct target binding .
- Position 6 Modifications: The thioether-butanoate ester in the target compound contrasts with acetamide (Lin28-1632) or sulfonyl () groups. Thioethers often improve metabolic stability compared to ethers, while the ester may serve as a prodrug motif for carboxylic acid activation . Propenoic acid in (E)-4b introduces acidity (pKa ~4–5), likely enhancing solubility in physiological pH environments, whereas the target’s ester requires hydrolysis for activation .
Biological Activity
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridinyl group and a triazolopyridazine moiety. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, which are often associated with biological activity.
Research indicates that this compound functions primarily as an inhibitor of specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on c-Met and Pim-1 kinases, which are crucial in regulating cellular proliferation and survival pathways in cancer cells.
In Vitro Studies
-
Cytotoxicity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it exhibits IC50 values indicating effective inhibition:
- Apoptosis Induction :
- Mechanistic Insights :
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 1.23 ± 0.18 | Apoptosis induction via caspase activation |
| Study B | A549 | 1.06 ± 0.16 | Inhibition of c-Met kinase |
| Study C | HeLa | 2.73 ± 0.33 | Cell cycle arrest at S phase |
Therapeutic Potential
The dual inhibition of c-Met and Pim-1 kinases positions this compound as a promising candidate for further development as an anticancer therapeutic agent. Its ability to induce apoptosis and inhibit key signaling pathways suggests potential applications in treating various malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
